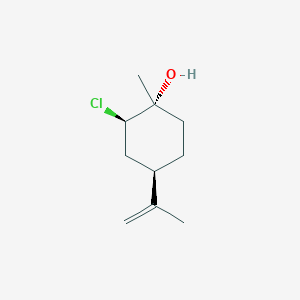![molecular formula C23H23NO4 B12570241 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide CAS No. 194939-61-2](/img/structure/B12570241.png)
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide is an organic compound characterized by its complex structure, which includes two 4-methoxyphenyl groups, one phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form the intermediate 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and phenyl groups can facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol: Similar structure but with an ethanol group instead of an acetamide group.
N-(4-methoxyphenyl)-2-methoxyacetamide: Contains a single 4-methoxyphenyl group and an acetamide group.
Uniqueness
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide is unique due to its combination of two 4-methoxyphenyl groups, one phenyl group, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
194939-61-2 |
|---|---|
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[bis(4-methoxyphenyl)-phenylmethoxy]acetamide |
InChI |
InChI=1S/C23H23NO4/c1-26-20-12-8-18(9-13-20)23(28-16-22(24)25,17-6-4-3-5-7-17)19-10-14-21(27-2)15-11-19/h3-15H,16H2,1-2H3,(H2,24,25) |
InChI Key |
AUFALJMJCGQYLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



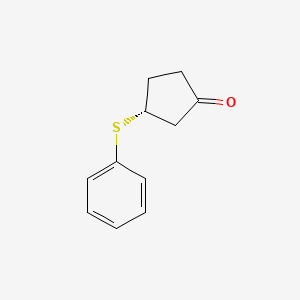
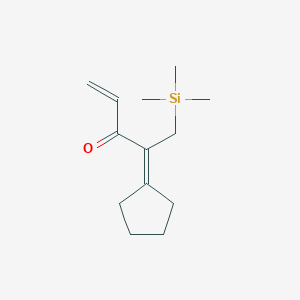
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)

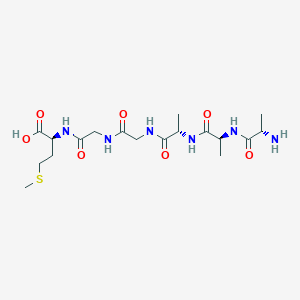
![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
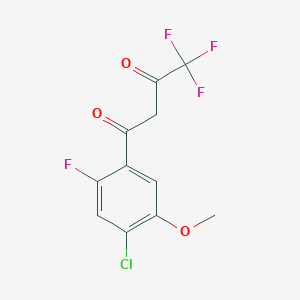
![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)
